ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine class.
Preparation Methods
The synthesis of ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method is favored for its efficiency and adherence to green chemistry principles.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aromatic ring positions.
Condensation: It can participate in condensation reactions with various aldehydes and ketones to form more complex structures.
Scientific Research Applications
ETHYL 5-(2-METHOXYNAPHTHALEN-1-YL)-3-OXO-7-PHENYL-2-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of more complex organic molecules, serving as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
- ETHYL 5-ARYL-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATES
- ETHYL 5-ARYL-7-HYDROXY-7-METHYL-6,7-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATES
- ETHYL 2-HYDROXY-2-METHYL-2H-CHROMENE-3-CARBOXYLATE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties .
Properties
Molecular Formula |
C29H28N2O4S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N2O4S/c1-4-11-22-27(32)31-26(23-20-15-10-9-12-18(20)16-17-21(23)34-3)24(28(33)35-5-2)25(30-29(31)36-22)19-13-7-6-8-14-19/h6-10,12-17,22,26H,4-5,11H2,1-3H3 |
InChI Key |
SHUGDMLUPMEXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)N2C(C(=C(N=C2S1)C3=CC=CC=C3)C(=O)OCC)C4=C(C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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